molecular formula C10H3Cl2F4N3O2 B1436351 3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1823183-30-7

3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B1436351
CAS No.: 1823183-30-7
M. Wt: 344.05 g/mol
InChI Key: NHFLYRFYQGPHOM-UHFFFAOYSA-N
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Description

3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials under controlled conditions.

    Introduction of Halogen Atoms: Halogenation reactions are employed to introduce chlorine and fluorine atoms into the pyridine and pyrimidine rings. These reactions often require the use of halogenating agents such as thionyl chloride or N-chlorosuccinimide.

    Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Coupling Reactions: The final step involves coupling the pyridine and pyrimidine rings through an ether linkage, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Material Science:

Mechanism of Action

The mechanism of action of 3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Properties

IUPAC Name

3-chloro-1-(2-chloro-5-fluoropyrimidin-4-yl)oxy-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2F4N3O2/c11-5-1-4(10(14,15)16)3-19(8(5)20)21-7-6(13)2-17-9(12)18-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFLYRFYQGPHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)OC2=NC(=NC=C2F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one
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3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one
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3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one

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